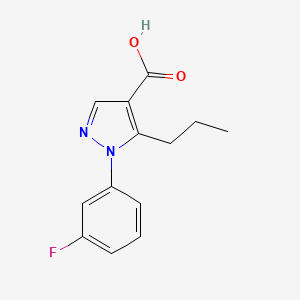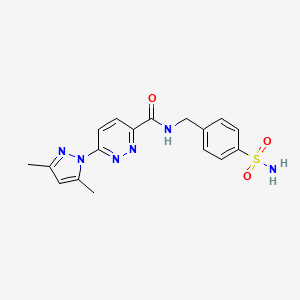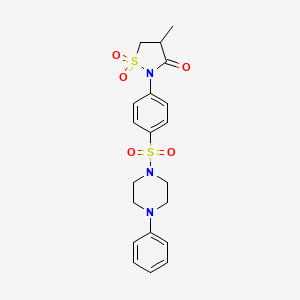
1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, or “3-FPP” for short, is an organic compound used in scientific research. It has been found to have a variety of biochemical and physiological effects, and is currently being studied for potential applications in a range of fields.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazole carboxylic acid derivatives are significant in the synthesis of heterocyclic compounds, showing a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The versatility in their synthesis allows for the generation of various scaffold structures, which can be utilized in medicinal chemistry for the development of new therapeutic agents (A. Cetin, 2020).
Environmental Applications
Research has also focused on the development of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). These studies aim to find safer and less environmentally persistent alternatives for industrial applications, highlighting the role of fluorinated compounds in reducing environmental impact (Zhanyun Wang et al., 2013).
Anticancer Agents
Knoevenagel condensation products, including pyrazole derivatives, have demonstrated significant potential as anticancer agents. These compounds target various cancer-related pathways and molecules, showcasing the importance of pyrazole-based compounds in the development of new anticancer therapies (Ramya Tokala et al., 2022).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, which are structurally related to pyrazole carboxylic acid derivatives, have found applications in the field of optoelectronics. These compounds are used in the creation of materials for organic light-emitting diodes (OLEDs) and other electronic devices, illustrating the diverse applications of pyrazole derivatives beyond biological activities (G. Lipunova et al., 2018).
Chemosensors
4-Methyl-2,6-diformylphenol (DFP)-based compounds, which share some structural similarities with pyrazole carboxylic acids, have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. This application demonstrates the potential of pyrazole derivatives in analytical chemistry and diagnostics (P. Roy, 2021).
Future Directions
The study of pyrazole derivatives is a vibrant field in medicinal chemistry, with many compounds being investigated for their potential therapeutic applications . This compound could be of interest in this context, and future research could explore its synthesis, properties, and biological activity.
properties
IUPAC Name |
1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-4-12-11(13(17)18)8-15-16(12)10-6-3-5-9(14)7-10/h3,5-8H,2,4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQTUVATDVSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)

![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)


![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)



![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)
